

19,20-Epoxycytochalasin C solubility in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 19,20-Epoxycytochalasin C

Cat. No.: B1140306 Get Quote

Technical Support Center: 19,20-Epoxycytochalasin C

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **19,20- Epoxycytochalasin C**, focusing on its solubility in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is 19,20-Epoxycytochalasin C and its general solubility?

A1: **19,20-Epoxycytochalasin C** is a fungal metabolite belonging to the cytochalasin family, which are known to be potent inhibitors of actin polymerization.[1] Like other cytochalasins, it is a lipophilic compound. It has good solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF), but exhibits poor solubility in aqueous solutions like water or cell culture media.[2][3]

Q2: What is the recommended solvent for preparing a stock solution for cell culture experiments?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of **19,20-Epoxycytochalasin C** and other lipophilic compounds for cell culture applications.[3][4] Its high solvating power allows for the preparation of concentrated stock

solutions, which minimizes the amount of organic solvent introduced into the final cell culture medium.[5]

Q3: How do I prepare a stock solution of 19,20-Epoxycytochalasin C?

A3: To prepare a stock solution, dissolve the solid **19,20-Epoxycytochalasin C** in 100% pure DMSO to a desired high concentration, for example, 10 mM.[4] Ensure the compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.[3] It is crucial to start with a fully dissolved stock solution to prevent precipitation in subsequent steps. [6]

Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.1% is widely considered safe for most cell lines, while concentrations up to 1% may be acceptable for less sensitive cells.[5][6] It is always best practice to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.

Q5: How should I store the stock solution of 19,20-Epoxycytochalasin C?

A5: Store the DMSO stock solution in small aliquots to avoid repeated freeze-thaw cycles.[3] For long-term storage, -20°C is recommended.[2] One supplier suggests that at -20°C, the solution should be used within one month, and at -80°C, within six months.[3]

Solubility Data

Table 1: Solubility of 19,20-Epoxycytochalasin C and Related Cytochalasins

Compound	Solvent	Solubility	Reference
19,20- Epoxycytochalasin C	DMSO	Soluble (used for 10 mM stock)	[3][4]
Ethanol, Methanol, DMF	Soluble	[2][3]	
Water	Poor solubility	[2]	_
Cytochalasin B	DMSO	371 mg/mL	
Dimethylformamide	492 mg/mL		
Ethanol	35 mg/mL		_
Water	Essentially insoluble		_
Cytochalasin D	DMSO	~100 mg/mL	[7]
Dichloromethane	~10 mg/mL	[7]	

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of **19,20-Epoxycytochalasin C** for use in cell culture experiments.

Materials:

- 19,20-Epoxycytochalasin C powder (Molecular Weight: 523.6 g/mol)[1]
- Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials

Procedure:

- Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.24 mg of 19,20-Epoxycytochalasin C.
- Weigh the compound: Carefully weigh the required amount of the compound in a sterile microcentrifuge tube.
- Add Solvent: Add the calculated volume of DMSO to the tube.
- Dissolve: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, warm the tube to 37°C and sonicate for a short period to facilitate dissolution.[3] Visually inspect the solution against a light source to ensure no solid particles remain.
- Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store at -20°C or -80°C.[3]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Objective: To dilute the concentrated DMSO stock solution into cell culture medium to achieve the desired final concentration while avoiding precipitation.

Procedure:

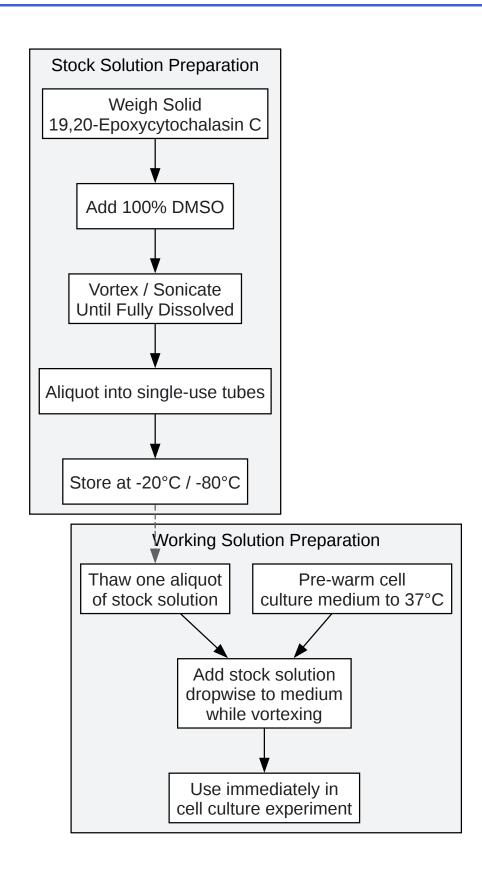
- Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
- Calculate Dilution: Determine the volume of stock solution needed. For example, to make 10 mL of a 10 μM working solution from a 10 mM stock, you will need 10 μL of the stock solution. This results in a final DMSO concentration of 0.1%.
- Dilute: Add the calculated volume of the stock solution directly into the pre-warmed medium.
 It is critical to add the small volume of stock solution to the large volume of medium while
 gently vortexing or swirling the medium to ensure rapid dispersal. This prevents localized
 high concentrations that can lead to precipitation.
- Mix and Use: Gently mix the final solution and add it to your cell culture plates immediately.

Troubleshooting Guide

Problem: The compound precipitates immediately upon addition to the cell culture medium.

Possible Cause	Recommended Solution
Incomplete Dissolution of Stock: The stock solution was not completely dissolved before use.	Ensure the stock solution is clear and free of any visible particulates before diluting it into the medium. If needed, warm and sonicate the stock solution.[3]
Concentration Exceeds Aqueous Solubility: The final concentration in the medium is too high for the compound's aqueous solubility limit.	Perform a dose-response experiment starting with lower concentrations. Determine the maximum achievable concentration in your specific medium.
"Salting Out" Effect: The high concentration of salts and proteins in the medium causes the hydrophobic compound to fall out of solution.	Try preparing the working solution in a serum- free basal medium first, then add serum if required by your experiment.
Solvent Shock: Adding the stock solution too quickly or without adequate mixing creates a localized area of high concentration, causing the compound to crash out.	Add the stock solution dropwise or in small increments to the culture medium while continuously and gently vortexing or swirling.[6]

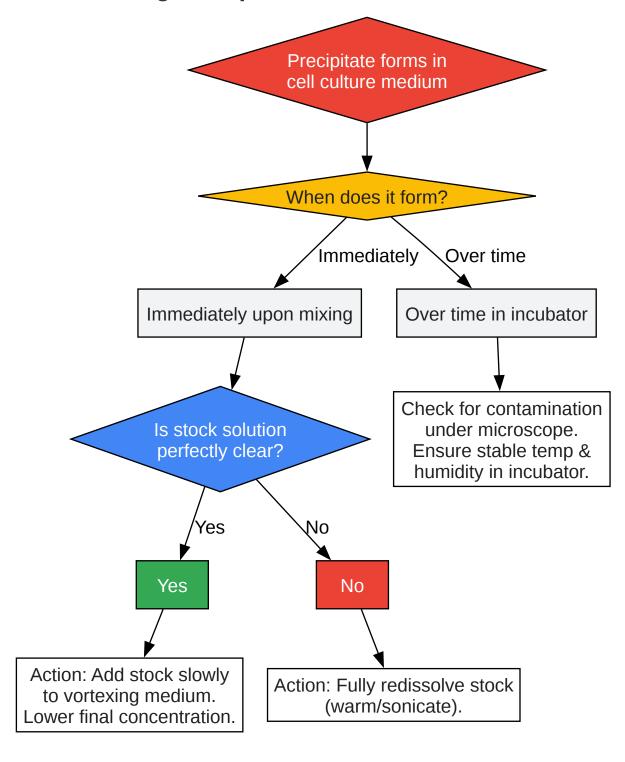
Problem: The cell culture medium appears cloudy or a precipitate forms over time in the incubator.


Troubleshooting & Optimization

Check Availability & Pricing

Possible Cause	Recommended Solution	
Delayed Precipitation: The compound is metastable and slowly precipitates over time, possibly due to temperature fluctuations.	Ensure the incubator provides a stable temperature. Minimize the time plates are outside the incubator.	
Media Evaporation: Evaporation from culture plates increases the concentration of all components, including the compound, potentially exceeding its solubility.	Ensure proper humidification in the incubator. Use culture plates with tight-fitting lids or seal plates with gas-permeable tape for long-term experiments.	
Contamination: Bacterial or fungal contamination can cause turbidity in the medium.	Inspect the culture under a microscope for signs of microbial contamination. Discard contaminated cultures and thoroughly disinfect the incubator and hood.[8]	
Interaction with Media Components: The compound may be interacting with components in the medium, such as salts or proteins from fetal bovine serum (FBS), leading to precipitation.	Test the compound's stability in basal medium versus complete medium (with FBS). If the issue persists, consider using a serum-free formulation if your cell line allows.	

Visualizations Experimental Workflow



Click to download full resolution via product page

Caption: Workflow for preparing **19,20-Epoxycytochalasin C** solutions.

Troubleshooting Precipitation

Click to download full resolution via product page

Caption: Logic diagram for troubleshooting compound precipitation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Buy 19,20-Epoxycytochalasin C (EVT-1482501) [evitachem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. glpbio.com [glpbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Cell Culture Academy [procellsystem.com]
- To cite this document: BenchChem. [19,20-Epoxycytochalasin C solubility in cell culture media]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140306#19-20-epoxycytochalasin-c-solubility-in-cell-culture-media]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com